molecular formula C21H18F2N2O4S B2724193 1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-23-6

1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2724193
CAS RN: 900011-23-6
M. Wt: 432.44
InChI Key: OJJFDYSNTLJWBQ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H18F2N2O4S and its molecular weight is 432.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

Research on derivatives of pyrazole compounds has shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, sulfamide derivatives have been identified as potent antibacterial agents, suggesting potential applications of similar compounds in the development of new antibiotics or antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).

Anticancer Activity

Several heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their anticancer activity. Notably, compounds with fluoro substituents have shown promising anticancer activity against lung cancer cell lines, indicating the potential of fluorinated compounds for therapeutic applications (Hammam et al., 2005).

Enzyme Inhibition

A novel series of sulfonamide-based compounds demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes, highlighting their potential as multi-target agents for treating conditions such as glaucoma, epilepsy, and Alzheimer's disease (Yamali et al., 2020).

Synthesis and Chemical Properties

The synthesis and properties of related heterocyclic compounds, including their interactions through hydrogen bonds and weak intermolecular forces, are crucial for understanding the chemical behavior and potential applications of complex molecules in drug design and material science (Wang et al., 2014).

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S/c22-16-5-3-14(12-17(16)23)21-18-2-1-7-24(18)8-9-25(21)30(26,27)15-4-6-19-20(13-15)29-11-10-28-19/h1-7,12-13,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJFDYSNTLJWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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